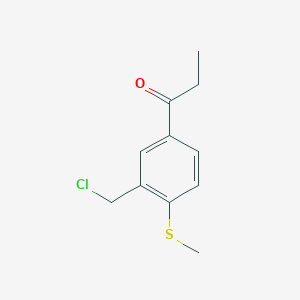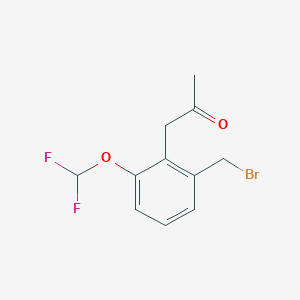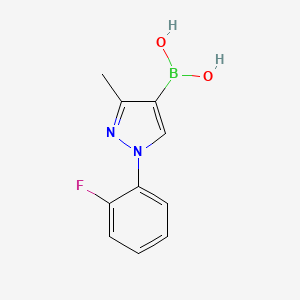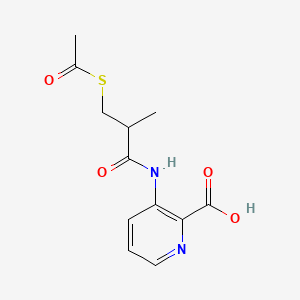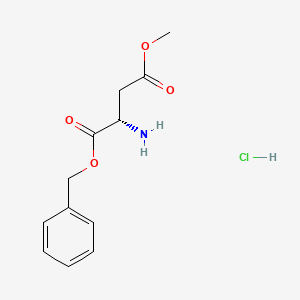
(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid is a compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a fluorine atom and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester or boronic anhydride.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom or the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronate esters, while substitution reactions could produce a wide range of derivatives with different functional groups.
科学研究应用
(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
作用机制
The mechanism of action of (5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The boronic acid group can form reversible covalent bonds with active site residues, making it a valuable tool in drug design.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-[(2-hydrazino-4,5-dihydro-1H-imidazol-1-yl)methyl]pyridine
- 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-imidazol-1-yl)pyridin-4-yl)boronic acid
Uniqueness
(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a fluorine atom, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H7BFN3O2 |
|---|---|
分子量 |
206.97 g/mol |
IUPAC 名称 |
(5-fluoro-2-imidazol-1-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H7BFN3O2/c10-7-4-12-8(3-6(7)9(14)15)13-2-1-11-5-13/h1-5,14-15H |
InChI 键 |
CMYJROCSLJGLIT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1F)N2C=CN=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


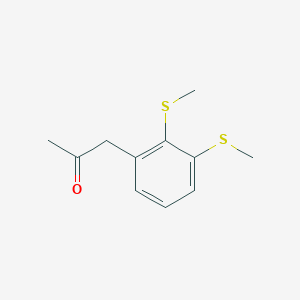
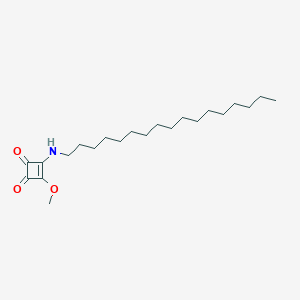
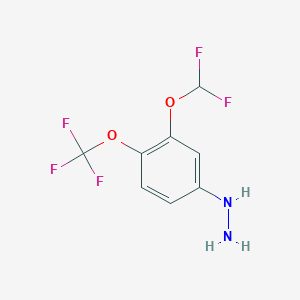

![2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14067019.png)

![4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14067025.png)

